

4-Aminobenzophenone molecular weight and formula

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Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

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An In-depth Technical Guide to **4-Aminobenzophenone**

Core Compound Profile: 4-Aminobenzophenone

This technical guide provides a comprehensive overview of **4-Aminobenzophenone**, a derivative of benzophenone. It is a chemical compound with applications in various research and development sectors, including its use as a photosensitizer and as a foundational structure for the synthesis of pharmacologically active molecules. This document outlines its fundamental molecular characteristics, physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways.

Molecular Formula and Weight

- Molecular Formula: $C_{13}H_{11}NO$ [1][2][3][4][5]
- Molecular Weight: 197.23 g/mol [1][2][3][5]
- IUPAC Name: (4-aminophenyl)(phenyl)methanone [1]
- Synonyms: p-Aminobenzophenone, 4-Benzoylaniline [1][2][6]

Physicochemical Data

The following table summarizes the key physical and chemical properties of **4-Aminobenzophenone**.

Property	Value
Appearance	Light yellow crystalline powder.[6][7]
Melting Point	121-124 °C.[6][7][8]
Boiling Point	246 °C at 12.75 mmHg.[7][8]
Density	1.161 g/cm ³ . [8]
Solubility	Soluble in alcohol and ether; moderately soluble in cold water and other organic solvents.[4][7]
Vapor Pressure	9.42 x 10 ⁻⁶ mmHg at 25 °C.[7][8]
Flash Point	245-247 °C at 22 mmHg.[7][8]

Experimental Protocols

Synthesis of 4-Aminobenzophenone

A common method for the synthesis of **4-Aminobenzophenone** involves the hydrolysis of p-benzoylacetanilide.

Materials:

- p-Benzoylacetanilide
- 1N Hydrochloric Acid (HCl)
- 2N Sodium Hydroxide (NaOH) solution
- Ether
- Methanol
- Reflux apparatus
- Separatory funnel
- Recrystallization apparatus

Procedure:

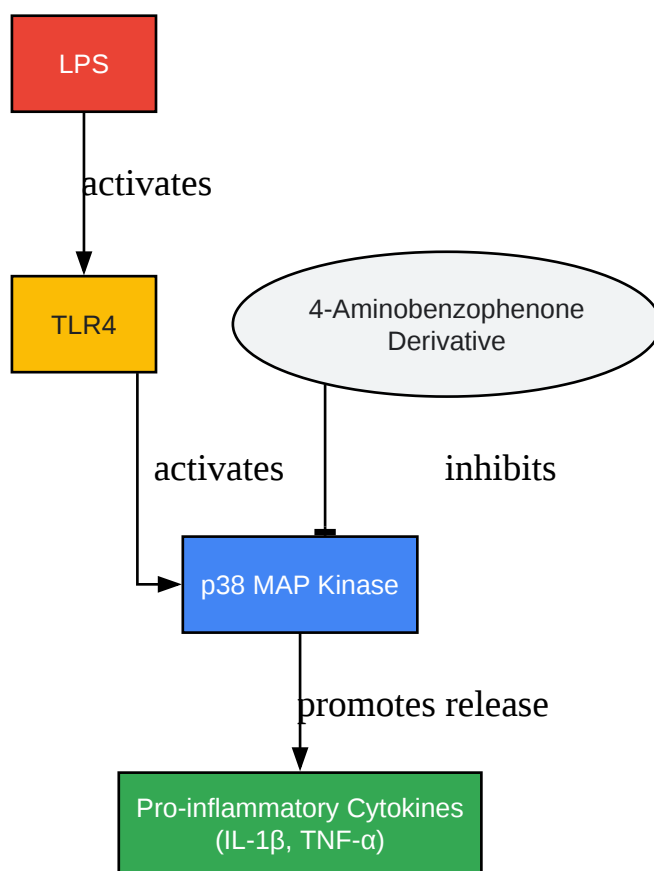
- A mixture of 2.8 g of p-benzoylacetanilide and 100 ml of 1N hydrochloric acid is placed in a round-bottom flask.
- The mixture is refluxed for six hours.
- After refluxing, the solution is allowed to cool to room temperature.
- The cooled solution is then made alkaline by the addition of a 2N sodium hydroxide solution.
- The alkaline solution is transferred to a separatory funnel and extracted with ether.
- The ether extracts containing the **4-Aminobenzophenone** are collected.
- The crude product is purified by recrystallization from methanol to yield pure **4-Aminobenzophenone**.[\[9\]](#)

Biological Activity and Signaling Pathways

Derivatives of **4-Aminobenzophenone** have been identified as potent anti-inflammatory agents through the inhibition of the p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway.

Inhibition of p38 MAP Kinase Pathway

A study on a series of **4-aminobenzophenones** demonstrated their ability to potently inhibit the release of pro-inflammatory cytokines, such as Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), in human peripheral blood mononuclear cells stimulated by lipopolysaccharide (LPS). This anti-inflammatory action was attributed to the direct inhibition of the p38 MAP kinase. Molecular modeling suggests that the carbonyl group of the benzophenone structure forms a hydrogen bond with the methionine-109 residue in the ATP-binding site of the p38 MAP kinase, which is crucial for its inhibitory effect.[\[10\]](#)

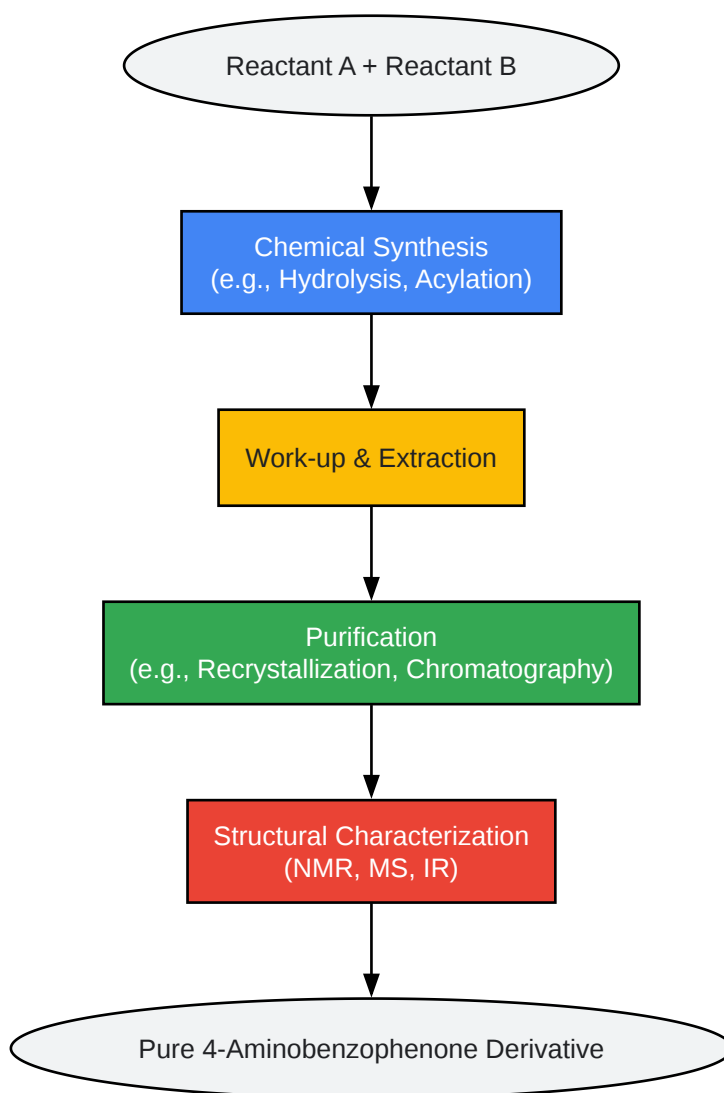


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Caption: Inhibition of the p38 MAP Kinase pathway by a **4-aminobenzophenone** derivative.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **4-Aminobenzophenone** derivatives.



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Caption: A typical workflow for the synthesis and characterization of organic compounds.

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